N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine core, a phenyl group, and a morpholine ring, makes it a subject of interest for researchers in various fields.
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C18H19N7O2/c26-18(21-12-6-7-12)14-10-24(8-9-27-14)16-15-17(20-11-19-16)25(23-22-15)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,21,26) |
InChI Key |
SWAVHGNCZRCUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For instance, the triazolopyrimidine intermediate can react with morpholine under suitable conditions to form the desired product.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via alkylation reactions. This step may involve the use of cyclopropyl halides and appropriate bases to achieve the desired substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may yield reduced forms of the compound with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the phenyl group can be substituted with various functional groups to modify the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. .
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes and receptors. This can provide insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a chemical probe to investigate biological pathways and processes. Its ability to interact with specific molecular targets makes it valuable for studying cellular functions and disease mechanisms.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The phenyl and morpholine groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-cyclopropyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine-2-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit diverse biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole core and are known for their antibacterial properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are studied for their anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
